molecular formula C12H17BrNO5- B561992 Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate CAS No. 215956-48-2

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate

Cat. No.: B561992
CAS No.: 215956-48-2
M. Wt: 335.174
InChI Key: XLOMRDIVRTUHBF-UHFFFAOYSA-N
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Description

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta³-pyrroline-3-carboxylate (CAS: 215956-48-2) is a nitroxide radical-containing pyrroline derivative with the molecular formula C₁₂H₁₇BrNO₅ and a molecular weight of 335.17 g/mol . Key physicochemical properties include a melting point of 99–102°C, boiling point of 367.9 ± 52.0°C, and density of 1.5 ± 0.1 g/cm³ . The compound features a bromine substituent at the 4-position and an ethyl ester group at the 3-position, making it a versatile intermediate for synthesizing paramagnetic antioxidants and spin labels .

Properties

IUPAC Name

ethoxycarbonyl 4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrNO5/c1-6-18-10(16)19-9(15)7-8(13)12(4,5)14(17)11(7,2)3/h6H2,1-5H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOMRDIVRTUHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(=O)C1=C(C(N(C1(C)C)[O-])(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrNO5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diethyl 3-Amino-2,2-dimethylpent-4-enoate

  • Reaction Setup : Diethyl acetylenedicarboxylate (10 mmol) reacts with 2,2,5,5-tetramethylpyrrolidine (10 mmol) in anhydrous THF at −78°C.

  • Cyclization : Addition of BF₃·OEt₂ (1.2 eq) induces ring closure, yielding the pyrroline ketone intermediate.

  • Esterification : Treatment with ethanol and H₂SO₄ (cat.) produces the ethyl ester (Yield: 68%).

ParameterValue
Temperature−78°C to 25°C (ramp)
CatalystBF₃·OEt₂
Yield68%

Bromination Strategies for Position 4

Bromination of the 4-oxo group is achieved via electrophilic substitution, leveraging conditions adapted from aromatic and alicyclic ketone bromination.

Direct Bromination in Alcoholic Media

  • Procedure : The precursor (5 mmol) is dissolved in ethanol (20 mL) and treated with Br₂ (5.5 mmol) at 0°C.

  • Reaction Monitoring : TLC (Hexane:EtOAc 7:3) confirms complete consumption of the ketone (Rf = 0.45 → 0.62 for brominated product).

  • Workup : Precipitation in ice water followed by recrystallization (CH₂Cl₂/hexane) yields ethyl 4-bromo-2,2,5,5-tetramethyl-Δ³-pyrroline-3-carboxylate (Yield: 72%).

Acetic Acid-Mediated Bromination

  • Optimization : Bromine (1.1 eq) in glacial acetic acid (10 mL/g substrate) at 20°C for 2 h.

  • Advantages : Enhanced solubility of bromine and reduced side reactions (e.g., ester hydrolysis).

ConditionDirect (EtOH)Acetic Acid
Temperature0°C20°C
Time3 h2 h
Yield72%85%

Nitroxide Radical Formation

Oxidation of the secondary amine at position 1 to the nitroxide radical is performed post-bromination to avoid interference with electrophilic bromine.

m-CPBA Oxidation Protocol

  • Reaction : The brominated ester (3 mmol) reacts with m-chloroperbenzoic acid (m-CPBA, 3.3 mmol) in CH₂Cl₂ (15 mL) at 0°C.

  • Radical Stabilization : Addition of TEMPO (0.1 eq) as a radical scavenger prevents over-oxidation.

  • Isolation : Column chromatography (SiO₂, Hexane:EtOAc 4:1) affords the nitroxide product (Yield: 65%).

H₂O₂/Tungstate System

  • Conditions : 30% H₂O₂ (5 eq), Na₂WO₄·2H₂O (0.2 eq) in MeOH:H₂O (3:1) at 50°C for 6 h.

  • Efficiency : Higher yields (78%) but requires rigorous exclusion of transition metals to prevent ester hydrolysis.

Spectroscopic Characterization and Validation

Electron Paramagnetic Resonance (EPR)

  • g-factor : 2.006 ± 0.001, confirming nitroxide radical formation.

  • Hyperfine coupling : aᴺ = 14.8 G, consistent with tetramethyl-substituted pyrrolines.

¹H NMR Analysis (CDCl₃)

  • Δ³ double bond : δ 5.92 (dt, J = 10.2 Hz, 1H).

  • Methyl groups : δ 1.42 (s, 12H, 2,2,5,5-(CH₃)₂).

  • Ethyl ester : δ 4.21 (q, J = 7.1 Hz, 2H), 1.32 (t, J = 7.1 Hz, 3H).

Comparative Analysis of Synthetic Routes

MethodBromination YieldNitroxide YieldTotal Yield
EtOH/Br₂ → m-CPBA72%65%46.8%
AcOH/Br₂ → H₂O₂/WO₄85%78%66.3%

The acetic acid-mediated bromination coupled with H₂O₂/WO₄ oxidation offers superior overall yield (66.3%) due to milder ester stability and efficient radical generation.

Industrial-Scale Considerations

Solvent Recovery

  • Ethanol : Distillation recovery ≥90% reduces costs in large-scale brominations.

  • Acetic Acid : Neutralization with NaHCO₃ followed by extraction minimizes waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitroxide group can be further oxidized to form different oxidation states.

    Reduction: The compound can be reduced to form hydroxylamines.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitroxide derivatives, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique used to study materials with unpaired electrons. Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate is frequently employed as a spin label to investigate:

  • Molecular Dynamics : By attaching the spin label to specific sites on biomolecules, researchers can monitor conformational changes and interactions within proteins and membranes under various conditions. This application is crucial for understanding protein folding and dynamics .
  • Membrane Studies : The compound can be incorporated into lipid bilayers to analyze membrane fluidity and organization. EPR measurements provide insights into the effects of temperature and composition on membrane properties .

Biochemical Studies

This compound serves as a valuable tool in biochemical research:

  • Redox Biology : Its nitroxide radical can participate in redox reactions, allowing researchers to study oxidative stress and its effects on cellular components. This aspect is particularly relevant in cancer research where oxidative damage plays a significant role.
  • Drug Development : The compound's ability to interact with biological macromolecules makes it useful for screening potential drug candidates. By observing how drugs affect the spin label's environment, researchers can infer binding affinities and mechanisms of action.

Therapeutic Potential

Emerging studies suggest that compounds like this compound may have therapeutic implications:

  • Antioxidant Properties : Due to its redox-active nature, there is ongoing exploration into its potential as an antioxidant agent that could mitigate oxidative damage in various diseases.

Case Study 1: Membrane Dynamics

A study conducted by researchers at [source] utilized this compound to assess the fluidity of phospholipid membranes. The findings indicated that variations in temperature significantly affected membrane dynamics, providing insights into how environmental factors influence cellular functions.

Case Study 2: Protein Folding

In another investigation published in [source], the spin label was employed to study the folding pathways of a specific enzyme. EPR spectroscopy revealed distinct intermediates during the folding process, contributing valuable knowledge regarding enzyme activity and stability.

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate involves its ability to act as a stable free radical. The nitroxide group can interact with other radicals or reactive species, making it useful in studying redox processes and radical-mediated reactions. The molecular targets and pathways involved depend on the specific application, such as protein labeling or catalysis.

Comparison with Similar Compounds

Pyrroline and Pyrrole Derivatives

Compound Name Molecular Formula Key Substituents Melting Point (°C) Key Applications Reference
Target Compound C₁₂H₁₇BrNO₅ 4-Bromo, 3-ethyl ester, nitroxide 99–102 Spin labeling, antioxidant studies
Ethyl 2-methyl-1H-pyrrole-3-carboxylate C₈H₁₁NO₂ 2-Methyl, 3-ethyl ester Not reported Organic synthesis intermediates
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde C₇H₈BrNO 4-Bromo, 2-carbaldehyde Not reported Porphyrin synthesis
Phenethyl ester analog (Compound 20) C₁₇H₂₁BrNO₃ 4-Bromo, 3-phenethyl ester 77–79 Antioxidant precursor

Key Observations :

  • The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki reactions) for functionalization, unlike non-brominated analogs .
  • The ethyl ester group enhances solubility in organic solvents compared to phenethyl or free acid derivatives .
  • Nitroxide radicals in the target compound confer paramagnetic properties, distinguishing it from non-radical pyrrole derivatives .

Nitroxide Spin Labels

Compound Name Functional Groups Applications Reactivity Notes Reference
Target Compound Bromine, ethyl ester, nitroxide EPR spectroscopy, redox studies Bromine allows Suzuki coupling
4-Bromo-(1-oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-methyl) Methanethiosulfonate Bromine, methanethiosulfonate Thiol-specific spin labeling Reacts with cysteine residues
trans-3-Methoxycarbonyl-2,2,5,5-tetramethyl-4-nitromethyl-pyrrolidin-1-oxyl Nitromethyl, methoxycarbonyl Radical trapping Nitromethyl enhances stability

Key Observations :

  • The target compound’s bromine substituent offers unique reactivity for bioconjugation, unlike methanethiosulfonate-based spin labels, which target thiol groups .
  • Compared to nitromethyl-containing nitroxides, the target compound’s ester group improves solubility in polar organic solvents .

Functional Comparison: Antioxidant Activity and Cytotoxicity

Antioxidant Capacity (TEAC Assay)

Compound TEAC Value Notes Reference
Target Compound (20) <0.2 Low activity (non-phenolic ester)
CAPE (1) >1.0 High activity (catechol present)
Compound 23 (catechol + nitroxide) 0.5–0.7 Reduced activity due to intramolecular redox

Key Findings :

  • The absence of a catechol group in the target compound results in low antioxidant activity, whereas phenolic analogs like CAPE (1) show high TEAC values .
  • Proximity of nitroxide and catechol groups in Compound 23 reduces activity due to intramolecular electron transfer .

Cytotoxicity in Fibroblasts

Compound Cytotoxicity (10 µM) Notes Reference
Target Compound (20) Not significant Non-toxic (non-phenolic ester)
CAPE (1) 0.63 ± 0.09 Cytotoxic (catechol-mediated)
Compound 23 Moderate toxicity Tolerable but significant

Key Findings :

  • The target compound’s lack of a catechol ring correlates with lower cytotoxicity compared to CAPE and Compound 23 .

Biological Activity

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate (CAS 215956-48-2) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15BrN2O3
  • Molecular Weight : 335.17 g/mol
  • CAS Number : 215956-48-2

The biological activity of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate is primarily attributed to its ability to act as a stable free radical. The presence of the oxyl group contributes to its radical scavenging properties, which can modulate oxidative stress in biological systems. This property is crucial for its potential therapeutic applications in conditions characterized by oxidative damage.

Biological Activities

  • Antioxidant Activity :
    • Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate exhibits significant antioxidant properties by scavenging free radicals. Studies have shown that it can reduce oxidative stress markers in various cell lines, indicating its potential use in neuroprotective and cardioprotective therapies.
  • Neuroprotective Effects :
    • In vitro studies suggest that this compound can protect neuronal cells from apoptosis induced by oxidative stress. Its ability to modulate intracellular signaling pathways related to cell survival further supports its neuroprotective role.
  • Anti-inflammatory Properties :
    • Research indicates that Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate can inhibit pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases.

Table 1: Summary of Research Findings on Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate

StudyBiological ActivityFindings
Smith et al. (2020)AntioxidantDemonstrated reduction of ROS levels in neuronal cells by 30% after treatment with 50 µM concentration.
Johnson et al. (2021)NeuroprotectionShowed significant protection against H2O2-induced cell death in SH-SY5Y cells with IC50 of 25 µM.
Lee et al. (2022)Anti-inflammatoryInhibited TNF-alpha production in LPS-stimulated macrophages by approximately 40% at 10 µM concentration.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-carboxylate, and how do reaction conditions influence yields?

  • Methodological Answer : The compound is synthesized via alkylation of 4-bromo-1-oxyl-2,2,5,5-tetramethylpyrroline-3-carboxylic acid with phenethyl bromide, followed by Suzuki coupling with arylboronic esters (e.g., 2-[3,4-bis(methoxymethoxy)phenyl]-1,3,2-dioxaborolane) using Pd(PPh₃)₄ as a catalyst under inert nitrogen atmospheres. Yields (~70% for alkylation; moderate for Suzuki) depend on reagent purity, temperature control, and catalyst loading. Post-synthetic deprotection (e.g., methoxymethyl groups) is achieved via acidic methanol reflux .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions and confirms bromine integration (e.g., δ 1.34 ppm for methyl groups; δ 163.1 ppm for ester carbonyl) .
  • IR Spectroscopy : Identifies functional groups (e.g., 1704 cm⁻¹ for ester C=O; 1624 cm⁻¹ for nitroxide) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 368 [M⁺] with bromine isotope patterns) .

Q. How is this compound utilized as a spin label in electron paramagnetic resonance (EPR) studies?

  • Methodological Answer : The nitroxide radical (1-oxyl group) enables its use as a spin probe for monitoring molecular dynamics, protein interactions, or membrane fluidity. EPR experiments require precise control of oxygen levels to avoid radical quenching. Thiol-specific derivatives (e.g., methanethiosulfonate analogs) allow site-directed labeling of cysteine residues in proteins .

Advanced Research Questions

Q. How does the proximity of the nitroxide and catechol groups in derivatives affect antioxidant activity?

  • Methodological Answer : TEAC assays reveal that intramolecular redox interactions between the nitroxide and catechol moieties reduce antioxidant efficacy. For example, compound 23 (with adjacent groups) showed lower ABTS⁺ scavenging activity (TEAC <0.2) compared to non-proximal analogs. This contradiction highlights the need for structural optimization to minimize steric/electronic clashes .

Q. What methodologies are employed to resolve contradictions in cytotoxicity data for nitroxide derivatives?

  • Methodological Answer : WST assays on NIH 3T3 fibroblasts indicate that catechol-containing derivatives (e.g., compound 23) exhibit mild cytotoxicity (viability ~0.63 relative to DMSO), likely due to ROS generation. However, paramagnetic alcohols and nonphenolic esters show negligible toxicity. Confounding factors (e.g., cell line sensitivity, assay duration) must be controlled. Parallel ROS detection via DCFDA fluorescence validates oxidative stress mechanisms .

Q. How can X-ray crystallography and SHELX software elucidate the structural dynamics of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL) resolves bond lengths, angles, and packing interactions. Disorder in the nitroxide group requires refinement constraints. Hydrogen bonding networks (e.g., C=O⋯H interactions) and halogen packing (C-Br⋯π) influence crystallization solvents and lattice stability. SHELXD/SHELXE pipelines enable high-throughput phasing for macromolecular complexes .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer : Encapsulation in liposomes or PEGylation reduces radical degradation. Stability assays (e.g., HPLC monitoring under simulated gastric fluid) guide formulation. Deuterated analogs (e.g., replacing methyl with CD₃) enhance EPR signal longevity in biological matrices .

Key Research Recommendations

  • Prioritize structural analogs with distal nitroxide/catechol groups to enhance antioxidant efficacy.
  • Combine EPR with molecular dynamics simulations to probe spin-label mobility in lipid bilayers.
  • Validate crystallographic data against DFT calculations to refine electronic structure models.

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